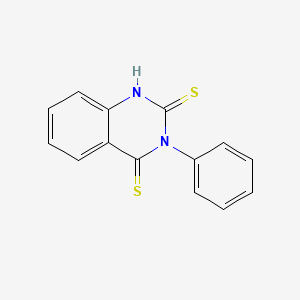

3-phenyl-1H-quinazoline-2,4-dithione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-phenyl-1H-quinazoline-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJOAJCVIYRELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Quinazoline Dithiones in Heterocyclic Chemistry

The quinazoline (B50416) core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. tandfonline.comnih.govresearchgate.netresearchgate.net While the majority of research has historically focused on quinazoline-2,4(1H,3H)-diones, the sulfur-containing analogues, quinazoline-2,4(1H,3H)-dithiones, represent a class of compounds with unique chemical reactivity and potential applications.

The replacement of the carbonyl oxygen atoms with sulfur atoms in the quinazoline ring system significantly alters the electronic and steric properties of the molecule. This modification imparts distinct reactivity to the dithione scaffold, making it a valuable intermediate in organic synthesis. The thione groups can readily undergo a variety of chemical transformations, such as S-alkylation, oxidation, and cyclization reactions, providing access to a wide range of novel heterocyclic systems that would be otherwise difficult to synthesize. researchgate.net

The chemistry of thioxoquinazolines is a field of growing interest due to the potential of these compounds as precursors for various valuable molecules. researchgate.net The increased nucleophilicity of the sulfur atoms compared to oxygen opens up avenues for diverse derivatization, leading to the creation of compound libraries with potential therapeutic applications.

Illuminating the Research Trajectories of 3 Phenyl 1h Quinazoline 2,4 Dithione

Historical Development of Synthetic Approaches

The foundational approaches to the synthesis of quinazoline scaffolds date back to the late 19th and early 20th centuries. Early methods for preparing quinazoline derivatives often involved the reaction of anthranilic acid or its derivatives with a source for the C2 and N3 atoms of the heterocyclic ring. For thio-substituted quinazolines, isothiocyanates emerged as key reagents.

Historically, the synthesis of related 2-thioxoquinazolin-4(3H)-ones involved the condensation of anthranilic acid with isothiocyanates. These reactions were typically carried out in polar solvents like ethanol (B145695) and often required prolonged heating. The initial product of this condensation is a thiourea (B124793) derivative, which then undergoes cyclization to form the quinazoline ring system. The synthesis of the dithione variant, this compound, follows a similar conceptual pathway, building upon these early discoveries in heterocyclic chemistry. The core strategy has consistently revolved around the formation of a key thiourea intermediate followed by a ring-closing reaction.

Contemporary Multi-Step Synthesis Protocols

Modern synthetic strategies for this compound are refined versions of the classical methods, often broken down into discrete, high-yielding steps. These protocols focus on the efficient formation of key intermediates and their subsequent transformation into the target molecule.

Formation of Key Intermediates (e.g., Benzoyl Isothiocyanate)

A common and efficient route to this compound involves the initial reaction of anthranilic acid with phenyl isothiocyanate. This reaction directly forms the key intermediate, 2-(3-phenylthioureido)benzoic acid.

Alternatively, a related key intermediate, benzoyl isothiocyanate, can be synthesized and used. The preparation of benzoyl isothiocyanate is typically achieved through the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. google.com This reaction is often carried out in an inert solvent like acetone (B3395972) or dichloromethane. google.comchemicalbook.com The use of a phase-transfer catalyst, such as PEG-400, can facilitate the reaction between the organic and inorganic reactants, leading to higher yields in shorter reaction times. chemicalbook.com

| Reactants | Catalyst/Solvent | Reaction Time | Yield (%) |

| Benzoyl chloride, KSCN | PEG-400 / CH2Cl2-acetone | 2 hours | Not specified |

| Benzoyl chloride, NH4SCN | Acetone | Not specified | Not specified |

This table summarizes reaction conditions for the synthesis of benzoyl isothiocyanate.

Cyclodehydration and Ring Closure Strategies

The critical step in the synthesis of the quinazoline ring is the cyclization of the thiourea intermediate, such as 2-(3-phenylthioureido)benzoic acid. This intramolecular condensation, which results in the formation of the heterocyclic ring, is typically induced by dehydrating agents or by heating.

Common cyclodehydrating agents used for the synthesis of quinazolinone and its thio-analogs include acetic anhydride, polyphosphoric acid, or phosphorus oxychloride. In the case of this compound, heating the 2-(3-phenylthioureido)benzoic acid intermediate, often in the presence of a dehydrating agent, leads to the elimination of a water molecule and the formation of the dithione ring system. The choice of the cyclizing agent and reaction conditions is crucial to favor the formation of the dithione over other potential products.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinazoline derivatives, to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous solvents, alternative energy sources, and catalytic methods to improve efficiency and minimize waste.

For the synthesis of quinazoline-2,4-dithiones and related compounds, several green methodologies have been explored:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of quinazolinone and 2-thioxoquinazoline derivatives. nih.govresearchgate.net This technique often leads to higher yields in shorter reaction times compared to conventional heating methods and can sometimes be performed under solvent-free conditions. nih.gov For the synthesis of this compound, microwave-assisted cyclization of the thiourea intermediate could offer a more energy-efficient route.

Ultrasound-Assisted Synthesis: Sonication is another alternative energy source that has been successfully employed in the synthesis of quinazolinone derivatives. iau.ir Ultrasound can enhance reaction rates and yields by promoting mass transfer and cavitation effects. The application of ultrasound to the synthesis of this compound could provide a milder and more efficient alternative to traditional heating.

Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more environmentally friendly alternatives is a key aspect of green chemistry. For the synthesis of related 2-mercaptoquinazolin-4(3H)-ones, deep eutectic solvents (DESs) have been used as green and eco-friendly media. nih.gov These solvents can act as both the reaction medium and a catalyst, simplifying the reaction setup and work-up procedures.

| Green Chemistry Approach | Key Advantages |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, potential for solvent-free conditions. nih.govresearchgate.netnih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. iau.ir |

| Deep Eutectic Solvents (DESs) | Use of environmentally benign solvents, potential for catalytic activity. nih.gov |

This table highlights the benefits of applying green chemistry principles to the synthesis of quinazoline derivatives.

Purification Techniques and Yield Optimization in this compound Production

Purification Techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For quinazoline derivatives, common recrystallization solvents include ethanol, acetic acid, or mixtures of solvents like benzene-ethanol. sapub.org The crude this compound is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals of higher purity.

Column Chromatography: For more challenging purifications or for the separation of closely related impurities, column chromatography is a powerful technique. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a single solvent or a mixture of solvents) are chosen to achieve the desired separation. The fractions containing the pure product are then collected and the solvent is evaporated. chemicalbook.com

Yield Optimization:

Optimizing the yield of this compound involves a systematic investigation of various reaction parameters.

| Parameter | Effect on Yield |

| Reaction Temperature | Can significantly influence the reaction rate and the formation of side products. Finding the optimal temperature is crucial for maximizing the yield. |

| Reaction Time | Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times can result in the decomposition of the product or the formation of byproducts. |

| Catalyst | The choice and concentration of a catalyst, if used, can have a profound impact on the reaction rate and selectivity, thereby affecting the overall yield. |

| Stoichiometry of Reactants | The molar ratio of the starting materials can influence the extent of the reaction and the formation of the desired product. |

This table outlines key parameters that can be adjusted to optimize the yield of this compound.

By carefully controlling these parameters and employing efficient purification techniques, high-purity this compound can be obtained in good to excellent yields.

Chemical Reactivity and Transformation of 3 Phenyl 1h Quinazoline 2,4 Dithione

Nucleophilic Substitution Reactions Involving Dithione Moieties

The dithione moieties at positions C2 and C4 are the primary sites for nucleophilic substitution, although they first require activation. The sulfur atoms of the thiocarbonyl groups are nucleophilic and can be readily alkylated by electrophiles such as alkyl halides. This initial S-alkylation transforms the thione into a superior leaving group, the alkylthio group, thereby activating the carbon center for subsequent nucleophilic attack.

The reaction typically proceeds via the formation of a 2,4-bis(alkylthio)quinazoline intermediate. This intermediate is highly susceptible to sequential nucleophilic aromatic substitution (SNAr). Studies on analogous 2,4-dichloroquinazolines have established that the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. nih.gov A similar regioselectivity is anticipated for the 2,4-bis(alkylthio) derivatives, allowing for the stepwise and selective introduction of different nucleophiles.

A variety of nucleophiles, including amines, alcohols, and thiols, can displace the alkylthio groups to furnish a diverse array of 2,4-disubstituted quinazolines. rsc.org This stepwise substitution provides a powerful synthetic route to novel quinazoline (B50416) derivatives with tailored substitution patterns. rsc.orgmdpi.com

| Step | Reagent | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | 2 eq. Methyl Iodide (CH₃I) | 3-phenyl-2,4-bis(methylthio)quinazoline | S-Alkylation |

| 2 | Aniline (B41778) (C₆H₅NH₂) | 4-anilino-3-phenyl-2-(methylthio)quinazolinium salt | Nucleophilic Substitution (at C4) |

| 3 | Hydrazine (B178648) (N₂H₄) | 4-anilino-2-hydrazinyl-3-phenylquinazoline | Nucleophilic Substitution (at C2) |

Cyclization Reactions and Annulation Chemistry of the Quinazoline Core

The quinazoline core of 3-phenyl-1H-quinazoline-2,4-dithione serves as a scaffold for constructing more complex, fused heterocyclic systems, a process known as annulation. These reactions typically involve introducing functional groups onto the quinazoline ring system, which then participate in intramolecular cyclization.

A common strategy involves leveraging the reactivity of the dithione groups as described in the previous section. By introducing a nucleophile with a second reactive site, subsequent intramolecular reactions can lead to the formation of a new ring fused to the quinazoline core. For example, reaction of the activated 2,4-bis(alkylthio) intermediate with a bifunctional nucleophile like ethylenediamine (B42938) or hydrazine can initiate a cascade reaction, culminating in the formation of a triazolo- or imidazo-fused quinazoline. ekb.eg Such tandem reactions, which may involve Staudinger or Aza-Wittig type cyclizations, are efficient methods for building polycyclic aromatic systems. nih.gov

| Starting Material | Reagent(s) | Annulated Product Type | Key Reaction Sequence |

|---|---|---|---|

| 3-phenyl-2,4-bis(methylthio)quinazoline | Hydrazine hydrate (B1144303) | tandfonline.comrsc.orgnih.govTriazolo[4,3-c]quinazoline | Nucleophilic substitution followed by intramolecular cyclization |

| 3-phenyl-2,4-bis(methylthio)quinazoline | 2-Aminoethanol | Imidazo[2,1-b]quinazoline | Sequential nucleophilic substitution and intramolecular condensation |

| 2-azido substituted quinazoline derivative | Triphenylphosphine | Indolo[1,2-c]quinazoline | Staudinger–Aza-Wittig–Nucleophilic addition cascade nih.gov |

Redox Chemistry of the 2,4-Dithione Functional Group

The sulfur atoms in the 2,4-dithione functional groups are susceptible to both oxidation and reduction, leading to various chemical transformations.

Oxidation: The thione groups can be oxidized using various oxidizing agents. Mild oxidation, for instance with meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can potentially lead to the formation of the corresponding sulfoxides (C=S=O) or even sulfones. nih.govresearchgate.net The reactivity depends on the stoichiometry and the reaction conditions. Oxidative coupling is also a possibility, which could lead to disulfide-bridged dimers.

Reduction (Desulfurization): A significant reaction in the redox chemistry of thiones is desulfurization, which involves the cleavage of the carbon-sulfur bond. nih.gov Raney Nickel is a classic and powerful reagent for this transformation, typically replacing the C=S group with two hydrogen atoms (a CH₂ group). organicreactions.orgresearchgate.net This reaction proceeds via hydrogenolysis of the C-S bond. organicreactions.org The complete desulfurization of this compound would yield 3-phenyl-1,2,3,4-tetrahydroquinazoline. Partial or selective desulfurization might also be achievable under controlled conditions. This reductive process offers a synthetic route from the dithione to other classes of quinazoline derivatives.

Electrophilic Aromatic Substitution on the Phenyl and Quinazoline Rings

Electrophilic aromatic substitution (EAS) provides a method for functionalizing the aromatic rings of the molecule. The reactivity of the two distinct aromatic systems—the fused benzene (B151609) ring of the quinazoline core and the N-3 phenyl substituent—differs significantly.

Quinazoline Ring: The quinazoline nucleus is an electron-deficient heterocyclic system. The nitrogen atoms withdraw electron density from the ring, making it significantly less reactive towards electrophiles than benzene. nih.gov For the parent quinazoline, nitration is the primary known EAS reaction, occurring at the 6-position. nih.gov The presence of the two electron-withdrawing thione groups in this compound is expected to further deactivate the fused benzene ring, making electrophilic substitution on this part of the molecule challenging.

Phenyl Ring: In contrast, the N-3 phenyl ring is readily susceptible to EAS. The quinazoline-2,4-dithione moiety attached to this ring acts as a deactivating group due to the electron-withdrawing nature of the thiocarbonyl groups and the heterocyclic system. As with most deactivating groups, it will direct incoming electrophiles to the meta positions (C-3' and C-5') of the phenyl ring. youtube.comlibretexts.org Standard electrophilic substitution reactions like nitration, halogenation, and sulfonation can be performed on the phenyl ring under appropriate conditions.

| Ring System | Reagent | Expected Major Product(s) | Directing Effect |

|---|---|---|---|

| N-3 Phenyl Ring | HNO₃/H₂SO₄ | 3-(3-nitrophenyl)-1H-quinazoline-2,4-dithione | meta-directing (deactivating) |

| N-3 Phenyl Ring | Br₂/FeBr₃ | 3-(3-bromophenyl)-1H-quinazoline-2,4-dithione | meta-directing (deactivating) |

| Quinazoline Ring | HNO₃/H₂SO₄ | 6-nitro-3-phenyl-1H-quinazoline-2,4-dithione | Deactivated, substitution at C6 is possible but difficult nih.govnih.gov |

Heteroatom Reactivity (Nitrogen and Sulfur)

The nitrogen and sulfur atoms of this compound are key centers of reactivity, particularly in reactions with electrophiles.

Sulfur Reactivity: As ambident nucleophiles, the sulfur atoms of the dithione groups are soft and highly polarizable. They readily react with soft electrophiles, most notably alkyl halides, in S-alkylation reactions. nih.gov This reaction, as detailed in section 3.1, is the foundational step for activating the C2 and C4 positions for nucleophilic substitution.

Nitrogen Reactivity: The N1 atom bears an acidic proton. Deprotonation with a suitable base generates a nucleophilic anion that can react with electrophiles. This leads to N1-alkylation or N1-acylation. There is often a competition between N-alkylation and S-alkylation. The regioselectivity of this reaction can be influenced by several factors:

Hard-Soft Acid-Base (HSAB) Principle: Soft electrophiles (e.g., methyl iodide) tend to react at the soft sulfur center (S-alkylation), while harder electrophiles may favor the harder nitrogen center (N-alkylation).

Reaction Conditions: The choice of base, solvent, and temperature can influence the kinetic versus thermodynamic product distribution. S-alkylation is often the kinetically favored pathway, while N-alkylation may be the thermodynamically more stable outcome. For the analogous quinazoline-2,4-diones, specific conditions like the use of dialkyl carbonates under microwave irradiation have been developed to favor N-alkylation. mdpi.comnih.gov

Design and Synthesis of 3 Phenyl 1h Quinazoline 2,4 Dithione Derivatives and Analogs

Strategies for Structural Modification of the Quinazoline (B50416) Core

The synthesis of the 3-phenyl-1H-quinazoline-2,4-dithione core and its subsequent modification relies on a variety of synthetic strategies. A common approach involves the cyclization of appropriately substituted precursors. For instance, the reaction of 1H-benzo[d] researchgate.netsemanticscholar.orgthiazine-2,4-dithione with aniline (B41778) in the presence of a base like potassium hydroxide (B78521) can yield 3-phenyl-2,4(1H,3H)-quinazolinedithione. researchgate.net

Another fundamental strategy begins with anthranilic acid, a versatile starting material in quinazoline chemistry. nih.govnih.gov Reaction of anthranilic acid with isothiocyanates is a key method to introduce the necessary thiourea (B124793) moiety for the formation of the 2-thioxo functionality. researchgate.net For example, 2-aminobenzoic acid can react with phenyl isothiocyanate to form a phenylthiourea (B91264) derivative, which can then be cyclized to form the quinazolinone ring system. Subsequent thionation, often using reagents like Lawesson's reagent, can convert the 4-oxo group to the corresponding 4-thione, yielding the dithione derivative. researchgate.net

Modifications to the core structure can also be achieved by building upon a pre-formed quinazoline ring. For example, 2,4-dichloroquinazoline (B46505) can serve as a versatile intermediate. ekb.eg Nucleophilic substitution reactions on this scaffold allow for the sequential introduction of different functionalities at the 2 and 4 positions, which can then be further modified to generate the desired dithione structure.

Phenyl Ring Substitution Effects on Reactivity and Electronic Structure

The electronic nature of the substituent on the N-3 phenyl ring can significantly influence the reactivity of the entire quinazoline-2,4-dithione system. Electron-withdrawing groups (EWGs) on the phenyl ring are expected to increase the acidity of the N-1 proton and enhance the electrophilicity of the thiocarbonyl carbons. Conversely, electron-donating groups (EDGs) would have the opposite effect, potentially increasing the nucleophilicity of the sulfur atoms.

While direct, quantitative studies on the electronic effects on this compound itself are not extensively detailed in the provided context, the principles of physical organic chemistry allow for clear predictions. For instance, the synthesis of various 3-substituted quinazoline-2,4(1H,3H)-dione derivatives demonstrates the tolerance of the core synthesis to a range of electronically diverse aryl groups at the N-3 position. semanticscholar.orgnih.gov This implies that both electron-rich and electron-poor anilines can be used as starting materials, although reaction rates and yields may vary depending on the nucleophilicity of the aniline.

The electronic properties of the phenyl ring substituent can also affect the regioselectivity of subsequent reactions, such as alkylation, by modulating the relative nucleophilicity of the two sulfur atoms and the N-1 nitrogen.

Functionalization at Sulfur and Nitrogen Centers

The presence of two thione groups and a secondary amine (N-1) provides multiple sites for functionalization in this compound.

S-Alkylation: The sulfur atoms of the thiocarbonyl groups are nucleophilic and can readily undergo S-alkylation reactions. researchgate.net Treatment with alkyl halides in the presence of a base leads to the formation of S-alkylated derivatives. For example, the reaction of a 2-thioxo-quinazolin-4-one with alkyl halides under anhydrous alkaline conditions results in S-alkylation. researchgate.net A similar reactivity is expected for the dithione analog, potentially allowing for mono- or di-alkylation at the C2 and C4 sulfur atoms. The choice of reaction conditions (e.g., stoichiometry of the alkylating agent and base) can influence the degree of alkylation. For instance, 2-(methylthio)quinazoline-4(3H)-thione can be synthesized, and this S-methyl group can be a leaving group in subsequent nucleophilic substitution reactions. researchgate.net

N-Alkylation and Acylation: The N-1 position is also a site for functionalization. N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov For instance, N-alkylation of quinazoline-2,4(1H,3H)-dione with ethyl chloroacetate (B1199739) is a reported transformation. nih.gov Acylation at the nitrogen centers is another common modification strategy.

Reactions with Hydrazine (B178648): The thiocarbonyl groups can react with nucleophiles like hydrazine. For example, treatment of a 2-(methylthio)quinazoline-4(3H)-thione with hydrazine hydrate (B1144303) can lead to the displacement of the methylthio group to form a 4-hydrazinoquinazoline (B1199610) derivative. researchgate.net

The table below summarizes some of the key functionalization reactions.

| Reaction Type | Reagent(s) | Position(s) Functionalized | Product Type |

| S-Alkylation | Alkyl halide, Base | S2 and/or S4 | 2/4-(Alkylthio)quinazoline |

| N-Alkylation | Alkyl halide, Base | N1 | 1-Alkyl-3-phenyl-quinazoline-dithione |

| Hydrazinolysis | Hydrazine hydrate | C2 or C4 (via S-alkylated intermediate) | Hydrazinoquinazoline |

Structure-Reactivity Relationships in this compound Analogs

A key structural feature is the tautomerism involving the thione and thiol forms. The introduction of substituents can influence this equilibrium. For example, S-alkylation locks the molecule in the thiol form (as a thioether), which significantly alters its subsequent reactivity. The resulting 2-(alkylthio) or 4-(alkylthio) groups become good leaving groups, facilitating nucleophilic substitution reactions at these positions.

The nature of the substituent at the N-3 position also plays a significant role. As discussed, the electronic properties of the phenyl ring affect the nucleophilicity/electrophilicity of various sites in the molecule. Structure-activity relationship (SAR) studies, often conducted in the context of medicinal chemistry, reveal that modifications at the 2- and 4-positions of the quinazoline core can lead to significant changes in biological activity, which is a direct consequence of altered chemical properties and intermolecular interactions. nih.gov

Furthermore, the introduction of bulky substituents at the N-3 position or on the quinazoline core can introduce steric effects that may hinder or direct the approach of reagents to specific reactive sites. For instance, the synthesis of 2,3-disubstituted quinazolinones from benzoxazinone (B8607429) precursors is a well-established route where steric hindrance can play a role in the reaction's feasibility and yield. nih.gov

Spectroscopic and Structural Elucidation Studies of 3 Phenyl 1h Quinazoline 2,4 Dithione and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including 3-phenyl-1H-quinazoline-2,4-dithione. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of quinazoline (B50416) derivatives, the aromatic protons of the quinazoline and phenyl rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution pattern on the rings. For the this compound, the protons on the fused benzene (B151609) ring and the pendant phenyl group would exhibit distinct signals. The proton at position 5 of the quinazoline ring is often observed as a doublet of doublets due to coupling with neighboring protons. The NH proton at the 1-position is expected to appear as a broad singlet at a more downfield chemical shift, the position of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides insights into the carbon framework. The carbons of the two thiocarbonyl groups (C=S) at positions 2 and 4 are expected to resonate at significantly downfield chemical shifts, typically in the range of δ 175-200 ppm, a characteristic feature distinguishing them from their carbonyl (C=O) analogs which appear around 160-170 ppm. researchgate.net The aromatic carbons would appear in the typical range of δ 115-150 ppm. The specific chemical shifts of the quaternary carbons and the carbons attached to nitrogen and sulfur would provide further confirmation of the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: The following data is predictive and based on the analysis of structurally similar quinazoline derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinazoline-H | ~7.2 - 8.2 (m) | - |

| Phenyl-H | ~7.4 - 7.8 (m) | - |

| N1-H | >10.0 (br s) | - |

| C2 (C=S) | - | ~180 - 190 |

| C4 (C=S) | - | ~185 - 195 |

| Quinazoline-C | - | ~115 - 145 |

| Phenyl-C | - | ~125 - 140 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods are particularly useful for confirming the presence of the N-H and C=S groups.

The FT-IR spectrum is expected to show a characteristic absorption band for the N-H stretching vibration, typically in the region of 3100-3300 cm⁻¹. The C=S stretching vibrations are generally weaker than their C=O counterparts and appear at lower frequencies. For the dithione, two distinct C=S stretching bands may be observed in the range of 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C=S stretching vibrations, which can be weak in the IR spectrum, often give rise to strong bands in the Raman spectrum, aiding in their definitive assignment. Aromatic ring breathing modes are also typically strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: The following data is based on characteristic group frequencies and data from related thione compounds.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3100 - 3300 (broad) | - |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |

| C=S stretch | 1050 - 1250 | 1050 - 1250 (strong) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. For this compound (C₁₄H₁₀N₂S₂), the expected molecular weight is approximately 270.38 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for quinazoline derivatives include the cleavage of the phenyl group, loss of sulfur-containing fragments (e.g., CS, SH), and fragmentation of the quinazoline ring itself. Analysis of these fragment ions allows for the confirmation of the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition with high accuracy.

Table 3: Predicted Key Mass Fragments for this compound Note: Fragmentation is predictive and based on general principles of mass spectrometry for related structures.

| m/z | Possible Fragment | Description |

|---|---|---|

| 270 | [C₁₄H₁₀N₂S₂]⁺˙ | Molecular Ion (M⁺˙) |

| 193 | [M - C₆H₅]⁺ | Loss of phenyl group |

| 151 | [C₈H₅N₂S]⁺ | Fragment from quinazoline ring cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* transitions.

The extensive conjugation in the quinazoline and phenyl rings will give rise to intense π → π* transitions, likely appearing as strong absorption bands in the UV region (200-350 nm). The presence of the sulfur atoms with their non-bonding electrons (n electrons) and the thiocarbonyl groups will lead to n → π* transitions. These transitions are typically of lower intensity and occur at longer wavelengths, potentially extending into the visible region, which might impart a color to the compound. The solvent used can influence the position of these absorption bands; polar solvents can cause a blue shift (hypsochromic shift) of n → π* transitions.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound Note: The following data is based on the analysis of similar conjugated heterocyclic systems.

| Wavelength Range (nm) | Electronic Transition | Relative Intensity |

|---|---|---|

| 220 - 280 | π → π | High |

| 280 - 350 | π → π | Medium to High |

| > 350 | n → π* | Low |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure would reveal the planarity of the quinazoline ring system and the dihedral angle of the phenyl group relative to the quinazoline moiety. Intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially weak C-H···S interactions, would be elucidated. These interactions play a crucial role in the packing of the molecules in the crystal lattice. While a crystal structure for the parent quinazoline-2,4(1H,3H)-dione has been reported, showing a monoclinic crystal system, the introduction of the phenyl group and the replacement of oxygen with sulfur would likely lead to a different crystal packing arrangement. mdpi.comnih.gov

Table 5: Illustrative Crystallographic Parameters for a Related Quinazoline Derivative Note: The following data is for Quinazoline-2,4(1H,3H)-dione and serves as a reference for the general structural features of the quinazoline core. mdpi.comnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.891(2) |

| b (Å) | 5.2810(11) |

| c (Å) | 12.701(3) |

| β (°) | 99.61(3) |

| Volume (ų) | 720.2(3) |

Theoretical and Computational Chemistry of 3 Phenyl 1h Quinazoline 2,4 Dithione

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies are instrumental in determining the electronic properties and reactivity of 3-phenyl-1H-quinazoline-2,4-dithione.

Detailed DFT calculations would typically be employed to optimize the molecular geometry of this compound, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state. From this optimized structure, a wealth of electronic properties can be calculated.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the thione groups are expected to be regions of high electron density, making them susceptible to electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

Note: The values presented in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds. Specific experimental or computational studies on this compound would be required for precise values.

Molecular Dynamics Simulations of Conformational Landscape

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the exploration of the conformational landscape of this compound over time, providing insights into its flexibility and the accessible shapes it can adopt.

In a typical MD simulation, the molecule is placed in a simulated environment, often a solvent box, and the forces between atoms are calculated using a force field. Newton's equations of motion are then solved to predict the trajectory of each atom over a defined period. This allows for the observation of dynamic processes such as conformational changes.

For this compound, a key aspect to investigate would be the rotation around the single bond connecting the phenyl group to the quinazoline (B50416) ring system. MD simulations can reveal the energy barriers associated with this rotation and the preferred dihedral angles, thus defining the molecule's conformational preferences. The flexibility of the quinazoline ring itself can also be assessed. Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Table 2: Illustrative Conformational Analysis Data from MD Simulations of this compound

| Conformational Parameter | Illustrative Finding | Implication |

| Phenyl Ring Dihedral Angle | Preferred range of 40-60° | Steric hindrance and electronic effects dictate the orientation of the phenyl group. |

| Quinazoline Ring Puckering | Minimal puckering observed | The fused ring system is largely planar and rigid. |

| Solvent Accessible Surface Area (SASA) | Fluctuations indicate dynamic interactions with the solvent. | Provides insight into the molecule's solubility and intermolecular interactions. |

Note: The findings in this table are illustrative examples of the type of data generated from MD simulations. Specific simulations on this compound are needed for precise conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to a specific activity, such as biological, chemical, or environmental activity.

In the context of this compound and its analogues, QSAR studies could be employed to predict their potential biological activities based on their structural and physicochemical properties. researchgate.netnih.gov A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates these descriptors with the observed activity. Once a robust QSAR model is established, it can be used to predict the activity of new, untested compounds, including derivatives of this compound. This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. ijprajournal.comnih.gov

Table 3: Illustrative Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Example Descriptor | Illustrative Value | Relevance to Activity |

| Electronic | Dipole Moment | 3.2 D | Influences interactions with polar biological targets. |

| Steric | Molecular Weight | 270.38 g/mol | Relates to the size and fit of the molecule in a binding site. |

| Hydrophobic | LogP | 3.5 | Governs membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | 1250 | Describes molecular branching and compactness. |

Note: The values in this table are either calculated based on the chemical formula or are illustrative of typical values used in QSAR studies.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the characterization of newly synthesized compounds. For this compound, methods like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Theoretical calculations can also be used to explore potential reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, the most energetically favorable reaction mechanism can be identified. For instance, the synthesis of 3-phenyl-2,4(1H,3H)-quinazolinedithione can be achieved through the reaction of 1H-benzo[d] researchgate.netnih.govthiazine-2,4-dithione with aniline (B41778). researchgate.net Computational studies can elucidate the step-by-step mechanism of such a reaction, providing insights that can be used to optimize reaction conditions.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Illustrative Value/Range | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.2 - 8.5 ppm | Aromatic protons |

| ¹³C NMR | Chemical Shift (δ) | 115 - 180 ppm | Aromatic and thione carbons |

| IR Spectroscopy | Vibrational Frequency (ν) | ~1250 cm⁻¹ | C=S stretching |

| UV-Vis Spectroscopy | Maximum Absorption (λmax) | ~350 nm | π → π* transitions |

Note: These are illustrative values and ranges based on the known spectroscopic data of similar quinazoline derivatives. Precise predictions require specific computational studies.

Coordination Chemistry of 3 Phenyl 1h Quinazoline 2,4 Dithione As a Ligand

Metal Chelation Properties of the Dithione and Nitrogen Centers

The 3-phenyl-1H-quinazoline-2,4-dithione ligand possesses multiple potential coordination sites, making it an interesting candidate for metal chelation. The primary coordination centers are expected to be the two sulfur atoms of the dithione groups and the nitrogen atoms within the quinazoline (B50416) ring system. The presence of the phenyl group at the N-3 position can influence the electronic properties and steric hindrance around the coordination sites compared to the unsubstituted quinazoline-2,4-dithione.

The thione groups (C=S) can exist in tautomeric equilibrium with thiol groups (C-SH), particularly upon deprotonation in the presence of a metal ion. This allows for the formation of stable chelate rings with metal ions. Coordination is likely to occur through a bidentate or even a polydentate fashion, involving one or both sulfur atoms and potentially one of the nitrogen atoms. The nitrogen atom at the N-1 position, bearing a proton, could also participate in coordination upon deprotonation. The specific mode of chelation would depend on the metal ion, its preferred coordination geometry, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt. Alcohols, such as ethanol (B145695) or methanol, are commonly used solvents for such reactions. The reaction may be carried out at room temperature or with heating under reflux to facilitate complex formation. The stoichiometry of the reactants would be varied to isolate complexes with different metal-to-ligand ratios.

Characterization of the resulting metal complexes would involve a range of analytical and spectroscopic techniques. Elemental analysis (CHN) would be used to determine the empirical formula of the complexes and to confirm the metal-to-ligand ratio. Molar conductivity measurements in a suitable solvent would help in determining the electrolytic or non-electrolytic nature of the complexes. Magnetic susceptibility measurements at room temperature would provide information about the geometry and the spin state of the central metal ion.

Spectroscopic and Structural Analysis of Coordination Compounds

Spectroscopic techniques are essential for elucidating the structure of the coordination compounds of this compound.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of the metal complexes would provide valuable information about the coordination sites. A shift in the stretching frequency of the C=S and C-N bonds in the spectra of the complexes compared to the free ligand would indicate the involvement of the sulfur and nitrogen atoms in coordination. The appearance of new bands in the far-IR region can be attributed to the M-S and M-N vibrations.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the geometry of the metal complexes and the nature of the ligand field. The d-d transitions of the metal ions would be observed in the visible region, and their positions and intensities would be indicative of the coordination environment around the metal ion. Charge transfer bands may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation would provide further evidence of coordination.

X-ray Crystallography: Single-crystal X-ray diffraction analysis would provide unambiguous structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. This would definitively establish the mode of coordination of the this compound ligand.

Ligand Field Theory and Electronic Properties of Complexes

Ligand field theory (LFT) can be applied to understand the electronic properties and bonding in the metal complexes of this compound. LFT describes the splitting of the d-orbitals of the central metal ion under the influence of the ligand field created by the coordinating atoms. The magnitude of the d-orbital splitting (Δ) depends on the nature of the ligand, the metal ion, and the geometry of the complex.

The sulfur and nitrogen donor atoms of the ligand would create a specific ligand field around the metal ion, leading to a characteristic splitting of the d-orbitals. The position of this compound in the spectrochemical series would determine the magnitude of Δ and whether high-spin or low-spin complexes are formed for metal ions with d⁴ to d⁷ electron configurations.

The electronic spectra of the complexes can be interpreted using Tanabe-Sugano diagrams to calculate ligand field parameters such as the ligand field splitting energy (10Dq), the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β). These parameters provide insights into the nature of the metal-ligand bond, indicating the degree of covalency.

Mechanistic Investigations of Biological System Interactions

Molecular Basis of Enzyme Inhibition (e.g., Phosphodiesterase 7, Vascular Endothelial Growth Factor Receptor 2)

Phosphodiesterase 7 (PDE7) Inhibition:

The compound 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline, a dithione derivative of the quinazoline (B50416) scaffold, has been identified as an inhibitor of Phosphodiesterase 7 (PDE7). nih.gov PDE7 is a crucial enzyme responsible for the degradation of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net By inhibiting PDE7, 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline effectively increases intracellular cAMP levels. This elevation of cAMP is significant as it activates protein kinase A (PKA), a key player in various cellular signaling cascades. The inhibitory action on PDE7 positions this quinazoline derivative as a potential agent for therapeutic intervention in neurodegenerative and inflammatory conditions. nih.govnih.gov Research has demonstrated that this inhibition can lead to neuroprotective and anti-inflammatory effects. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

While direct studies on the dithione analog are limited, extensive research on the closely related 3-substituted quinazoline-2,4(1H,3H)-dione derivatives has elucidated their mechanism as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govsemanticscholar.org VEGFR-2 is a key tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov

The inhibition of VEGFR-2 by these quinazoline-2,4-dione derivatives occurs at the ATP-binding site of the kinase domain. By occupying this site, the compounds prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. nih.gov This targeted inhibition of VEGFR-2 is a well-established strategy in anticancer drug development. nih.gov

Protein-Ligand Interaction Dynamics and Binding Affinities

The efficacy of enzyme inhibition is intrinsically linked to the specific interactions between the ligand (the quinazoline derivative) and the protein's active site. Molecular docking studies on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have provided valuable insights into their binding mode within the VEGFR-2 kinase domain. nih.govsemanticscholar.org

These studies reveal that the quinazoline-2,4-dione scaffold serves as a crucial anchor, forming key hydrogen bonds with amino acid residues in the hinge region of the ATP-binding pocket. Specifically, interactions with residues such as Asp1046 and Glu885 have been identified as critical for potent inhibition. nih.govsemanticscholar.org The phenyl group at the 3-position and other substituents on the quinazoline ring extend into adjacent hydrophobic pockets, further enhancing the binding affinity and specificity of the inhibitor.

The binding affinities of these compounds are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.

| Compound Derivative | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline (S14) | Phosphodiesterase 7A (PDE7A) | 5.5 |

| 3-substituted quinazoline-2,4(1H,3H)-dione (example 2c) | VEGFR-2 | 0.052 |

| 3-substituted quinazoline-2,4(1H,3H)-dione (example 4b) | VEGFR-2 | 0.035 |

Modulation of Cellular Pathways at a Molecular Level

The inhibition of specific enzymes by 3-phenyl-1H-quinazoline-2,4-dithione and its analogs directly translates to the modulation of critical cellular signaling pathways.

cAMP/PKA Pathway:

As a PDE7 inhibitor, 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline elevates intracellular cAMP levels, leading to the activation of the cAMP/PKA signaling pathway. nih.gov This pathway is integral to a multitude of cellular functions. In the context of the nervous system, activation of the cAMP/PKA pathway is associated with enhanced neuronal survival and a reduction in neuroinflammatory processes. nih.gov This provides a molecular basis for the observed neuroprotective effects of this compound. nih.gov

VEGF/VEGFR-2 Angiogenesis Pathway:

The inhibition of VEGFR-2 by quinazoline-2,4-dione derivatives directly impacts the VEGF signaling pathway, a master regulator of angiogenesis. nih.govsemanticscholar.org By blocking VEGFR-2 activation, these compounds prevent the downstream signaling events that lead to the proliferation and migration of endothelial cells, ultimately inhibiting the formation of new blood vessels. This anti-angiogenic effect is a cornerstone of their potential application as anticancer agents. nih.gov

Mechanistic Insights into Antimicrobial Action at the Molecular Target Level

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated for their antimicrobial properties, with studies suggesting that their mechanism of action involves the inhibition of essential bacterial enzymes. nih.govnih.gov A primary molecular target identified for this class of compounds is bacterial DNA gyrase and DNA topoisomerase IV. nih.govnih.gov

These enzymes are crucial for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication, while topoisomerase IV is essential for the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, the quinazoline-dione derivatives disrupt the normal processing of bacterial DNA, leading to a cessation of cell division and ultimately bacterial cell death. This mechanism is analogous to that of the well-established fluoroquinolone class of antibiotics. nih.gov

Q & A

Q. How should researchers handle reproducibility crises (e.g., failed replication of catalytic activity claims)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。